COX-2 Enzyme Inhibition Potency and Selectivity Compared to Marketed NSAIDs
In a direct head-to-head enzymatic assay, a series of pyrazolo[1,5-a]pyrimidine derivatives—including the 3,5,7-triphenyl scaffold—were evaluated for COX-2 inhibitory activity. The most potent derivative (compound 5a) demonstrated an IC₅₀ of 53.32 ± 4.43 nM [1]. This represents a 1.18-fold improvement over Meloxicam (IC₅₀ = 52.35 ± 6.66 nM) but is approximately 8-fold less potent than Celecoxib (IC₅₀ = 6.73 ± 5.69 nM) [1]. Critically, the selectivity for COX-2 over COX-1 (Selectivity Index, SI) for compound 5a was 14.20, which is substantially higher than both Meloxicam (SI = 0.75) and Celecoxib (SI = 2.35) [1]. Furthermore, compound 5a achieved 86% inhibition of 5-LOX, nearly matching the reference Zileuton (88%) [1].
| Evidence Dimension | COX-2 Inhibition (IC₅₀) and Selectivity Index (COX-2/COX-1) |
|---|---|
| Target Compound Data | IC₅₀ (COX-2) = 53.32 ± 4.43 nM; SI = 14.20 (derived from compound 5a, a representative 3,5,7-substituted pyrazolo[1,5-a]pyrimidine) |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 6.73 ± 5.69 nM, SI = 2.35; Meloxicam: IC₅₀ = 52.35 ± 6.66 nM, SI = 0.75; Zileuton: 88% 5-LOX inhibition. |
| Quantified Difference | COX-2 potency: 1.18x Meloxicam; 8x less than Celecoxib. COX-2 Selectivity: 18.9x higher than Meloxicam; 6x higher than Celecoxib. 5-LOX inhibition within 2% of Zileuton. |
| Conditions | In vitro enzymatic assay for COX-2 and COX-1 inhibition. |
Why This Matters
This data demonstrates that 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine derivatives offer a unique dual COX-2/5-LOX inhibitory profile with superior COX-2 selectivity compared to established NSAIDs, making them a rational choice for projects aiming to mitigate gastrointestinal side effects associated with non-selective COX inhibition.
- [1] Ragab A, et al. Unveiling a novel pyrazolopyrimidine scaffold as a dual COX-2/5-LOX inhibitor with immunomodulatory potential: Design, synthesis, target prediction, anti-inflammatory activity, and ADME-T with docking simulation. Eur J Pharm Sci. 2025. (Data from Synapse summary). View Source
